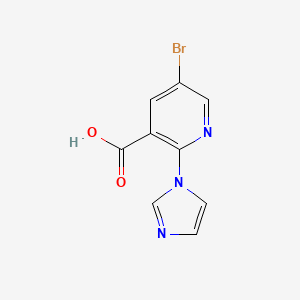
5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid
Overview
Description
5-Bromo-2-(1H-imidazol-1-yl)nicotinic acid is a chemical compound with the molecular formula C9H6BrN3O2 . It has a molecular weight of 268.07 g/mol. This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a nicotinic acid molecule that is substituted with a bromine atom at the 5th position and an imidazole ring at the 2nd position . The average mass of the molecule is 268.067 Da .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 268.07 g/mol and a molecular formula of C9H6BrN3O2.Scientific Research Applications
Synthesis of Antidepressants : A study by Khaliullin et al. (2017) described the synthesis of salts and diylidenehydrazides of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid to evaluate their antidepressant activities. The synthesized compounds demonstrated marked antidepressant activity, showcasing the potential utility of bromo-imidazole derivatives in the development of antidepressant drugs (Khaliullin et al., 2017).
Chemical Model of Urocanase Reaction : Winter and Rétey (2006) synthesized isomers of 1-benzyl-3-carbamoyl-5-[2-(ethoxycarbonylmethylene)-2-(1-(p-to-lylsulfamoyl)imidazol-4-yl)ethyl]pyridinium bromide as models of the urocanase reaction. This study highlights the use of imidazole and nicotinic acid derivatives in modeling complex biological reactions (Winter & Rétey, 2006).
Reactive Intermediates in Reduction Reactions : Bowman and Taylor (1990) investigated the generation of imidazol-5-yl radicals as reactive intermediates in various reduction reactions, including those involving 5-bromo-imidazoles. This research provides insight into the behavior of these compounds under reductive conditions, which is important for understanding their chemical properties (Bowman & Taylor, 1990).
Synthesis of Nicotinonitrile Derivatives : Chen Qi-fan (2010) described the synthesis of 5-Bromo-nicotinonitrile, starting with 5-Bromo-nicotinic acid. This process highlights the transformation of bromo-nicotinic acid into other useful derivatives, which could have potential applications in various chemical syntheses (Chen Qi-fan, 2010).
Synthesis of Metal Complexes : Hu et al. (2010) synthesized complexes using a ligand derived from an imidazole and nicotinic acid derivative. These complexes were characterized for their structure and properties, indicating the utility of such derivatives in the formation of novel coordination compounds (Hu et al., 2010).
Design of Nitric Oxide Synthase Inhibitors : Ulhaq et al. (1998) utilized S-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid and related compounds to design more potent inhibitors of nitric oxide synthases. This work demonstrates the role of imidazole derivatives in the development of specific enzyme inhibitors (Ulhaq et al., 1998).
properties
IUPAC Name |
5-bromo-2-imidazol-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-3-7(9(14)15)8(12-4-6)13-2-1-11-5-13/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZSAFFOSHUWKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=C(C=C(C=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393422.png)
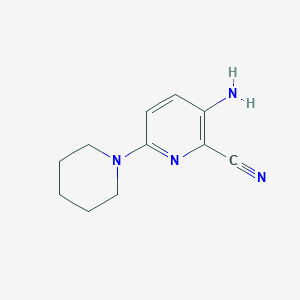
![N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine](/img/structure/B1393425.png)
![3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1393426.png)
![Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1393427.png)

![1-Nitro-3-[(phenylsulfonyl)methyl]benzene](/img/structure/B1393429.png)
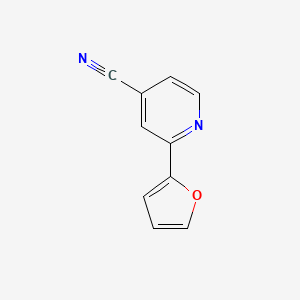
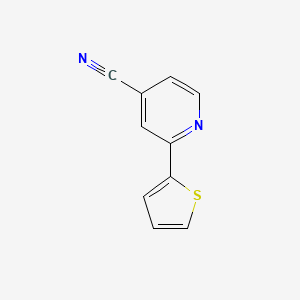
![Tributyl[(3,5-dimethyl-4,5-dihydroisoxazol-4-yl)methyl]phosphonium chloride](/img/structure/B1393432.png)
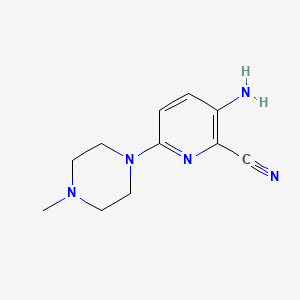
![N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine](/img/structure/B1393435.png)